3-((4-Methylpentan-2-yl)oxy)propane-1-sulfonyl chloride
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Overview
Description
3-((4-Methylpentan-2-yl)oxy)propane-1-sulfonyl chloride is an organic compound with a complex structure that includes a sulfonyl chloride group, which is known for its reactivity. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methylpentan-2-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-((4-Methylpentan-2-yl)oxy)propan-1-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride compound. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((4-Methylpentan-2-yl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form sulfinates or sulfides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from the reactions of this compound include sulfonamides, sulfonates, sulfonothioates, and sulfonic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((4-Methylpentan-2-yl)oxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-((4-Methylpentan-2-yl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl chloride: A commonly used sulfonyl chloride in organic synthesis, known for its stability and reactivity.
Uniqueness
3-((4-Methylpentan-2-yl)oxy)propane-1-sulfonyl chloride is unique due to its branched alkyl group, which can influence its reactivity and the steric effects in chemical reactions. This structural feature can make it a valuable reagent in specific synthetic applications where such properties are desired.
Properties
Molecular Formula |
C9H19ClO3S |
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Molecular Weight |
242.76 g/mol |
IUPAC Name |
3-(4-methylpentan-2-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-8(2)7-9(3)13-5-4-6-14(10,11)12/h8-9H,4-7H2,1-3H3 |
InChI Key |
PQMICUZDODNYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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